benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride
CAS No.: 1464137-27-6
Cat. No.: VC13542273
Molecular Formula: C14H19ClN2O3
Molecular Weight: 298.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1464137-27-6 |
|---|---|
| Molecular Formula | C14H19ClN2O3 |
| Molecular Weight | 298.76 g/mol |
| IUPAC Name | benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C14H18N2O3.ClH/c15-12-7-4-8-16(14(12)18)9-13(17)19-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,15H2;1H/t12-;/m1./s1 |
| Standard InChI Key | CCYRPQFFIQSESZ-UTONKHPSSA-N |
| Isomeric SMILES | C1C[C@H](C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl |
| SMILES | C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl |
| Canonical SMILES | C1CC(C(=O)N(C1)CC(=O)OCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an amino group and at the 1-position with an acetamide moiety linked to a benzyl ester. The stereochemistry at the 3-position is explicitly defined as R, a critical determinant of its biological interactions. The hydrochloride salt enhances solubility, a common modification for improved pharmacokinetics.
The isomeric SMILES string confirms the R-configuration at the 3-amino group and the ester linkage to the benzyl group. The InChIKey provides a unique identifier for computational studies, enabling precise virtual screening and molecular docking analyses.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.76 g/mol |
| CAS Number | 1464137-27-6 |
| IUPAC Name | Benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride |
| Solubility | Polar aprotic solvents (e.g., DMF, DMSO) |
The compound’s solubility in polar aprotic solvents aligns with its use in synthetic organic chemistry, where such solvents facilitate reactions requiring anhydrous conditions .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of benzyl 2-[(3R)-3-amino-2-oxopiperidin-1-yl]acetate;hydrochloride involves multi-step organic transformations, as inferred from analogous piperidine derivatives . A representative route includes:
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Piperidine Core Formation: Cyclization of a linear precursor, such as a δ-amino ketone, under acidic or basic conditions to yield the 2-oxopiperidine scaffold.
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Stereoselective Amination: Introduction of the 3-amino group via reductive amination or enzymatic resolution to achieve the R-configuration.
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Acetamide Installation: Coupling of the piperidine nitrogen with activated acetic acid derivatives, such as acetyl chloride, in the presence of a base like triethylamine .
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Benzyl Esterification: Reaction with benzyl alcohol under Mitsunobu conditions or via ester exchange to attach the benzyl group .
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and stability.
Key Reaction Conditions
Critical parameters influencing yield and purity include:
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)) for coupling reactions, as described in patent WO2014110971A1 .
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Solvents: Tetrahydrofuran (THF) and dimethylformamide (DMF) are employed for their ability to dissolve polar intermediates and facilitate nucleophilic substitutions .
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Temperature: Reactions are typically conducted between 0°C and 80°C, with exothermic steps (e.g., acylations) requiring careful thermal control .
For example, the use of tetrabutylammonium fluoride (TBAF) to remove tert-butyldimethylsilyl (TBS) protecting groups is a common step in analogous syntheses, ensuring high regioselectivity .
Mechanistic Insights and Biological Activity
Comparative Pharmacological Profiles
Piperidine derivatives exhibit diverse activities, including:
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Anxiolytic Effects: Modulation of GABAergic signaling, reducing neuronal excitability.
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Antidepressant Potential: Inhibition of monoamine oxidase (MAO) or serotonin reuptake.
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Anticancer Activity: Interference with kinase signaling pathways, as seen in imatinib-like compounds.
These activities underscore the versatility of the piperidine scaffold and justify further investigation into the title compound’s therapeutic potential.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for systematic modifications:
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Amino Group Substituents: Replacement with alkyl or aryl groups to modulate receptor affinity.
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Ester Hydrolysis: Conversion to the free acid for improved aqueous solubility or prodrug strategies.
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Stereochemical Inversion: Synthesis of the S-enantiomer to explore stereospecificity in target binding.
Preclinical Development Challenges
Key hurdles include:
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Metabolic Stability: Ester groups are prone to hydrolysis by serum esterases, necessitating prodrug approaches or structural analogs.
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Toxicity Profiling: Piperidine derivatives may exhibit off-target effects, requiring rigorous in vitro safety assays.
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